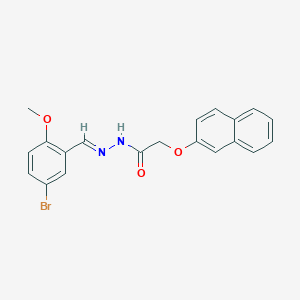![molecular formula C17H19FN2 B389917 N-[4-(Diéthylamino)benzylidène]-4-fluoroaniline CAS No. 354990-44-6](/img/structure/B389917.png)
N-[4-(Diéthylamino)benzylidène]-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline is an organic compound with the molecular formula C17H19FN2. It is known for its unique structural properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diethylamino group and a fluoroaniline moiety, which contribute to its distinct chemical behavior .
Applications De Recherche Scientifique
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
Similar compounds have been studied for their anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Result of Action
Related compounds have shown anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline can be synthesized through a condensation reaction between 4-diethylaminobenzaldehyde and 4-fluoroaniline. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of N-[4-(Diethylamino)benzylidene]-4-fluoroaniline may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Diethylamino)benzylidene]-4-hydroxyaniline
- N-[4-(Diethylamino)benzylidene]-4-chloroaniline
- N-[4-(Diethylamino)benzylidene]-4-bromoaniline
Uniqueness
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline stands out due to the presence of the fluoro group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
IUPAC Name |
N,N-diethyl-4-[(4-fluorophenyl)iminomethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c1-3-20(4-2)17-11-5-14(6-12-17)13-19-16-9-7-15(18)8-10-16/h5-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFSBDVEUBSBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-isopropylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389834.png)
![3-[(diphenylacetyl)hydrazono]-N-(4-isopropylphenyl)butanamide](/img/structure/B389835.png)
![N-[4-(acetylamino)phenyl]-3-[(3-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389838.png)
![N-(4-chlorophenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B389839.png)
![N-[4-(acetylamino)phenyl]-3-[(4-fluorobenzoyl)hydrazono]butanamide](/img/structure/B389845.png)
![N-(3-bromophenyl)-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389846.png)

![N-[4-(acetylamino)phenyl]-3-[(3-methylbenzoyl)hydrazono]butanamide](/img/structure/B389849.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389851.png)
![2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B389855.png)

![N-{3-[3-(3-{3-[3-(benzoylamino)phenyl]-3-oxo-1-propenyl}phenyl)acryloyl]phenyl}benzamide](/img/structure/B389857.png)
![N-[4-(4-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B389861.png)

